2-chloro-N-(3-ethoxyphenyl)benzamide molecular weight and formula
2-chloro-N-(3-ethoxyphenyl)benzamide molecular weight and formula
Executive Summary
2-Chloro-N-(3-ethoxyphenyl)benzamide is a synthetic organic compound belonging to the N-phenylbenzamide class. Characterized by an ortho-chlorine substitution on the benzoyl ring and a meta-ethoxy group on the aniline ring, this molecule serves as a versatile scaffold in medicinal chemistry. Benzamides are privileged structures often utilized as pharmacophores in kinase inhibitors, antimicrobial agents, and ion channel modulators. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and analytical characterization for research applications.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The core identity of the molecule is defined by its amide linkage connecting two substituted aromatic rings. The presence of the chlorine atom introduces a distinct isotopic pattern and steric bulk at the ortho position, potentially influencing the amide bond conformation (atropisomerism).
Table 1: Physicochemical Specifications
| Property | Value | Notes |
| IUPAC Name | 2-chloro-N-(3-ethoxyphenyl)benzamide | |
| Molecular Formula | C₁₅H₁₄ClNO₂ | |
| Molecular Weight | 275.73 g/mol | Monoisotopic Mass: 275.0713 Da |
| Element Analysis | C: 65.34%, H: 5.12%, Cl: 12.86%, N: 5.08%, O: 11.60% | Calculated |
| LogP (Predicted) | ~3.8 - 4.2 | Lipophilic, non-polar |
| H-Bond Donors | 1 (Amide NH) | |
| H-Bond Acceptors | 2 (Amide Carbonyl, Ethoxy Oxygen) | |
| Physical State | Solid (Crystalline) | Typically white to off-white powder |
| Solubility | DMSO, DMF, DCM, Chloroform | Poor solubility in water |
Synthetic Pathway & Logic
The most robust synthesis of 2-chloro-N-(3-ethoxyphenyl)benzamide utilizes a nucleophilic acyl substitution (Schotten-Baumann type reaction). The reaction involves the coupling of 2-chlorobenzoyl chloride with 3-ethoxyaniline in the presence of a non-nucleophilic base to scavenge the generated hydrochloric acid.
Reaction Mechanism
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Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the carbonyl carbon of the acid chloride.
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Tetrahedral Intermediate: Formation of a transient tetrahedral intermediate.
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Elimination: Reformation of the carbonyl double bond and expulsion of the chloride ion.
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Deprotonation: The base (e.g., Triethylamine or Pyridine) removes the proton from the charged amide nitrogen to yield the neutral product.
DOT Diagram: Synthetic Workflow
Caption: Step-wise synthetic workflow for the amide coupling reaction yielding 2-chloro-N-(3-ethoxyphenyl)benzamide.
Experimental Protocol
Objective: Synthesis of 2-chloro-N-(3-ethoxyphenyl)benzamide on a 5 mmol scale.
Materials
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2-Chlorobenzoyl chloride (1.0 equiv, 5 mmol, ~0.875 g)
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3-Ethoxyaniline (1.0 equiv, 5 mmol, ~0.686 g)
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Triethylamine (1.2 equiv, 6 mmol, ~0.607 g)
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Dichloromethane (DCM), anhydrous (20 mL)
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1N HCl, Saturated NaHCO₃, Brine, MgSO₄.
Procedure
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Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-ethoxyaniline (0.686 g) in anhydrous DCM (15 mL).
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Base Addition: Add Triethylamine (0.84 mL) to the solution. Cool the mixture to 0°C using an ice bath.
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Acylation: Dilute 2-chlorobenzoyl chloride (0.875 g) in DCM (5 mL) and add it dropwise to the reaction mixture over 10 minutes. Note: The reaction is exothermic; control the addition rate to maintain temperature.
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Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor reaction progress by TLC (eluent: Hexane/Ethyl Acetate 3:1). The spot for the aniline starting material should disappear.
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Workup:
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Quench the reaction with water (10 mL).
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Transfer to a separatory funnel. Wash the organic layer sequentially with:
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1N HCl (2 x 10 mL) – Removes unreacted aniline and amine base.
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Saturated NaHCO₃ (2 x 10 mL) – Removes unreacted acid chloride (hydrolyzed to acid).
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Brine (1 x 10 mL).
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Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure (rotary evaporator) to yield the crude solid.
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Purification: Recrystallize from hot Ethanol or Ethanol/Water mixture to obtain pure white crystals.
Analytical Characterization (Validation)
To confirm the structure and purity, the following spectroscopic data is expected:
Mass Spectrometry (LC-MS)
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Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).
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Expected Mass (M+H): The molecule contains one chlorine atom, leading to a characteristic 3:1 isotopic ratio.
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³⁵Cl Peak: m/z ~276.08
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³⁷Cl Peak: m/z ~278.08 (approx. 33% intensity of the base peak).
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¹H NMR Spectroscopy (400 MHz, DMSO-d₆)
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Amide Proton (-NH-): Singlet, δ 10.0 – 10.5 ppm (Deshielded, exchangeable with D₂O).
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Benzoyl Ring (4H): Multiplet, δ 7.4 – 7.6 ppm. The proton ortho to the chlorine often appears distinct due to steric/electronic effects.
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Aniline Ring (4H):
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Proton at C2 (between N and OEt): Singlet/Doublet, δ ~7.3 ppm.
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Other aromatic protons: Multiplet, δ 6.6 – 7.2 ppm.
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Ethoxy Group:
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-OCH₂-: Quartet, δ 4.0 ppm (J ≈ 7 Hz).
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-CH₃: Triplet, δ 1.3 ppm (J ≈ 7 Hz).
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Biological & Pharmacological Context[2][7][9][13][14]
While this specific isomer is often a research intermediate, the N-phenylbenzamide scaffold is a validated pharmacophore in drug discovery.
Potential Applications (Class-Based)
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Antimicrobial Activity:
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Substituted benzamides, particularly those with halogenated rings (like the 2-Cl motif), have demonstrated efficacy against Gram-positive bacteria and fungi by disrupting cell wall synthesis or inhibiting specific enzymes like FtsZ [1].
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Kinase Inhibition:
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The amide linker mimics the ATP-binding hinge region in many kinase inhibitors. The 3-ethoxy group can provide hydrophobic interactions within the binding pocket, while the 2-chloro group can induce a twisted conformation (atropisomerism) that improves selectivity [2].
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Ion Channel Modulation:
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Analogs of this structure (e.g., 2-chloro-N-phenylbenzamides) are investigated as modulators of TRP channels and KCNQ potassium channels, relevant for pain and epilepsy research [3].
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Structure-Activity Relationship (SAR) Insights
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2-Cl Substitution: Forces the benzoyl ring out of planarity with the amide group, often improving solubility and metabolic stability compared to the unsubstituted analog.
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3-OEt Substitution: Provides a lipophilic anchor point. Modification of the ethoxy chain length (to methoxy or propoxy) significantly alters potency in receptor binding assays.
References
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Saeed, A., et al. (2010).[1][2] Synthesis, characterization and antimicrobial activity of some new N-(substituted phenyl)-2-chlorobenzamides. Journal of Enzyme Inhibition and Medicinal Chemistry .
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Gowda, B. T., et al. (2006).[1] Structural studies on N-(phenyl)-substituted benzamides. Acta Crystallographica Section E .
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BenchChem. (2025). Comparative Analysis of 3-(2-Chloroacetyl)benzamide Derivatives in Biological Activity Screening. BenchChem Technical Reports .
